(2S)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propan-1-ol is an organic compound characterized by a benzodioxin ring structure attached to a propanol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propan-1-ol typically involves the following steps:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Attachment of the Propanol Side Chain: The benzodioxin intermediate is then subjected to a Grignard reaction with a suitable alkyl halide to introduce the propanol side chain.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The benzodioxin ring can be reduced under catalytic hydrogenation conditions.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).
Reduction: Catalysts such as Pd/C (Palladium on carbon) are used for hydrogenation.
Substitution: Reagents like SOCl2 (Thionyl chloride) can be used to convert the hydroxyl group to a chloride, which can then be further reacted.
Major Products
Oxidation: Formation of (2S)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propan-1-one.
Reduction: Formation of a reduced benzodioxin ring structure.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(2S)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of (2S)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propan-1-ol involves its interaction with specific molecular targets. These may include enzymes and receptors, where the compound can modulate their activity through binding interactions. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)ethanol: Similar structure but with an ethanol side chain.
(2S)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)butanol: Similar structure but with a butanol side chain.
Uniqueness
(2S)-2-(2,3-Dihydro-1,4-benzodioxin-5-yl)propan-1-ol is unique due to its specific propanol side chain, which can influence its physical and chemical properties, as well as its biological activity. This makes it distinct from other similar compounds and potentially more suitable for certain applications.
Properties
IUPAC Name |
(2S)-2-(2,3-dihydro-1,4-benzodioxin-5-yl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8(7-12)9-3-2-4-10-11(9)14-6-5-13-10/h2-4,8,12H,5-7H2,1H3/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSYTPOUPQHNSZ-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=C2C(=CC=C1)OCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1=C2C(=CC=C1)OCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.